

# Identification and Optimization of Sulfonamide Inhibitors

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**Compound Focus: Hsd17B13-IN-89**

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The data in the table below summarizes the journey of optimizing a series of HSD17B13 inhibitors, starting from initial hits and culminating in a potent lead compound [1]. The key challenge was improving cellular activity by enhancing the molecules' permeability.

Compound ID	Biochemical IC <sub>50</sub> (nM)	Cellular IC <sub>50</sub> (nM)	LogD	Permeability (Papp, 10 <sup>-6</sup> cm/s)
1	200	>70,000	0.9	1.7
2	770	>80,000	0.6	4.0
3	140	>63,000	-0.2	0.9
4	47	3,400	0.9	15
5	85	1,200	0.5	5.3
6	10	280	2.0	11

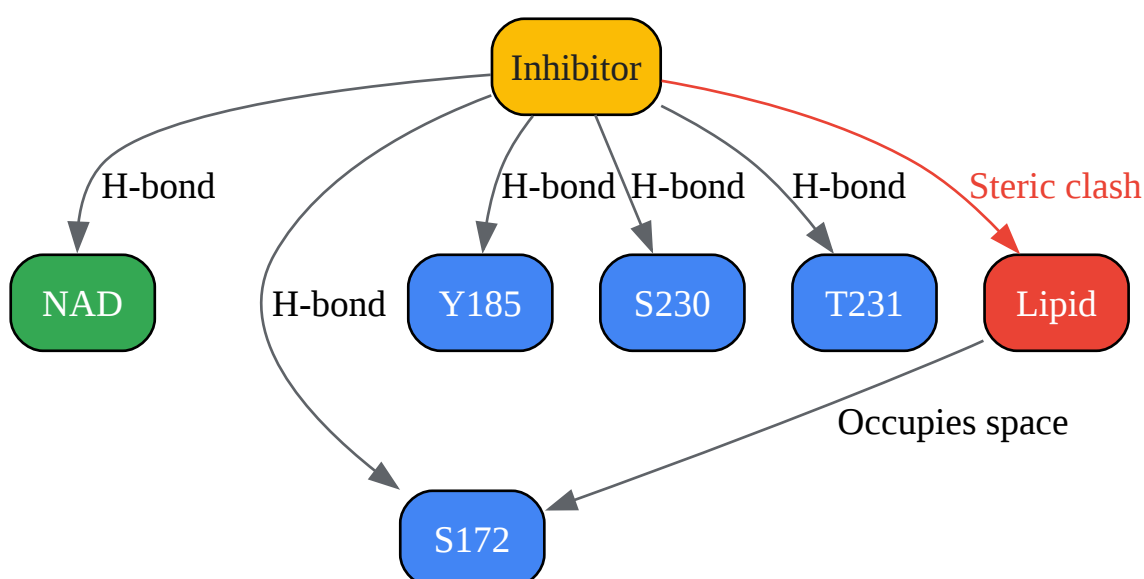
Source: [1]

The SAR trends from this data are clear:

- **Early Hits (Compounds 1-3):** While showing decent biochemical potency, these compounds had low lipophilicity (LogD) and very low cell permeability, leading to a lack of activity in cellular assays [1].
- **Optimized Leads (Compounds 4-6):** By modifying the chemical structure, particularly the benzoic acid head group, researchers successfully increased LogD and permeability. This directly translated to significantly improved cellular potency, with **Compound 6** emerging as the most promising lead [1].

## Structural Basis for Inhibitor Binding

The understanding of these SARs is underpinned by high-resolution crystal structures of HSD17B13. These structures reveal how inhibitors bind to the enzyme's active site [2] [1].



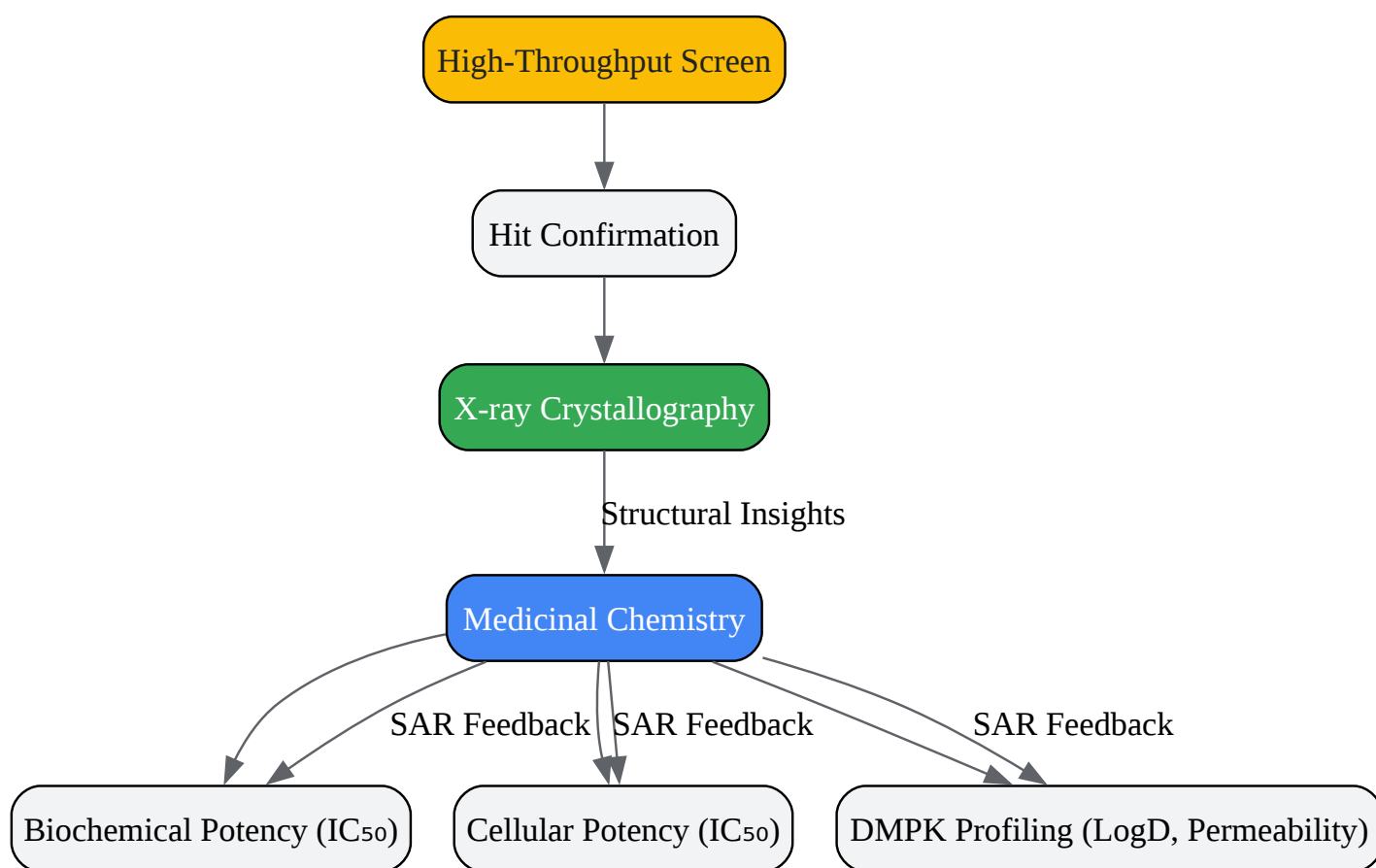
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The diagram above illustrates the key interactions:

- **Conserved Polar Interactions:** The inhibitor's core (e.g., benzoic acid in early compounds) forms hydrogen bonds with active site residues **Ser172** and **Tyr185**, as well as with the **NAD+** cofactor [2] [1].
- **Flexible Binding Pocket:** The substrate-specific loop (residues Pro218 to Thr239) can adopt different positions. The presence of a bound lipid or detergent can push this loop away, while smaller inhibitors allow it to move closer and form additional hydrogen bonds with residues like **Ser230** and **Thr231** [1].
- **Role of Lipophilicity:** The presence of endogenous lipids in the crystal structures highlights the hydrophobic nature of the ligand-binding pocket. Increasing the LogD of the compounds improved their ability to access this environment in a cellular setting, explaining the gains in cellular potency [1].

## Methodology for SAR Studies

The SAR for these inhibitors was established through a well-defined experimental workflow, which could be applied to characterize other compounds like **HSD17B13-IN-89**.



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Key techniques include:

- **High-Throughput Screening (HTS):** A library of over 3 million compounds was screened to identify initial hits using a biochemical assay with purified HSD17B13, NAD<sup>+</sup> cofactor, and β-estradiol as a substrate [2] [1].
- **X-ray Crystallography:** Co-crystal structures of inhibitors bound to HSD17B13 and NAD<sup>+</sup> were solved. This was critical for visualizing binding modes and guiding chemical optimization [2] [1].
- **Potency Assays:** Inhibitors were characterized by their **IC<sub>50</sub> values** (the concentration that inhibits 50% of enzyme activity) in both biochemical and cell-based assays using HSD17B13-overexpressing lines [1].

- **DMPK Profiling:** Key physicochemical properties like **LogD** (lipophilicity) and **apparent permeability (Papp)** were measured to understand and improve a compound's ability to penetrate cells [1].

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## References

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2. Structural basis of lipid-droplet localization of 17-beta- ... [nature.com]

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